molecular formula C10H16O2 B1202094 5-Isopropenyl-2-methylene-cyclohexyl-hydroperoxide

5-Isopropenyl-2-methylene-cyclohexyl-hydroperoxide

Cat. No. B1202094
M. Wt: 168.23 g/mol
InChI Key: CSOZFPOODGAASP-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropenyl-2-methylene-cyclohexyl-hydroperoxide is a natural product found in Dysphania ambrosioides with data available.

Scientific Research Applications

Allergic Contact Dermatitis Mechanism

  • Immunogenic Complex Formation : IPMCH has been studied in the context of allergic contact dermatitis. It forms specific immunogenic complexes via a radical pathway, which is crucial in understanding the allergy-causing mechanism of fragrance compounds. This complex formation potentially explains the specificity of immune responses to different hydroperoxides (Johansson et al., 2009).

  • Radical Interactions with Proteins : Another study on allergenic hydroperoxides including IPMCH suggests a radical mechanism for their interaction with proteins. This understanding is pivotal in elucidating the allergic reactions triggered by such compounds (Lepoittevin & Karlberg, 1994).

Organic Chemistry and Catalysis

  • Regioselective Radical Cyclization : IPMCH is used in organic synthesis, particularly in regioselective radical cyclization reactions. Such reactions are essential for developing new synthetic methodologies in organic chemistry (Masuyama et al., 2003).

  • Hydroperoxidation in Confined Spaces : The compound is also studied for its role in the hydroperoxidation of alkenes within confined spaces like zeolites. This has implications in selective oxidation processes in chemistry (Chen et al., 2005).

  • Decomposition Catalysis : Research also delves into the catalytic decomposition of similar hydroperoxides to key industrial chemicals, highlighting the broader applicability of IPMCH in catalysis (Chen et al., 1994).

properties

Product Name

5-Isopropenyl-2-methylene-cyclohexyl-hydroperoxide

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2S,4S)-2-hydroperoxy-1-methylidene-4-prop-1-en-2-ylcyclohexane

InChI

InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)10(6-9)12-11/h9-11H,1,3-6H2,2H3/t9-,10-/m0/s1

InChI Key

CSOZFPOODGAASP-UWVGGRQHSA-N

Isomeric SMILES

CC(=C)[C@H]1CCC(=C)[C@H](C1)OO

SMILES

CC(=C)C1CCC(=C)C(C1)OO

Canonical SMILES

CC(=C)C1CCC(=C)C(C1)OO

synonyms

(-)-(2R,4S)-p-mentha-1(7),8-dien-2-hydroperoxide
(-)-(2S,4S)-p-mentha-1(7),8-dien-2-hydroperoxide
p-mentha-1(7),8-dien-2-hydroperoxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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